

Spectroscopic and Synthetic Profile of 3-Chlorothiophene-2-carboxamide: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorothiophene-2-carboxamide

Cat. No.: B136292

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a known synthetic pathway for **3-Chlorothiophene-2-carboxamide**. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a comprehensive set of predicted spectroscopic data based on the analysis of structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Chlorothiophene-2-carboxamide**. These predictions are derived from established spectroscopic principles and data from closely related thiophene derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.6 - 7.8	d	~5.0	H5
~7.1 - 7.3	d	~5.0	H4
~7.5 (broad s)	s	-	-NH ₂
~5.8 (broad s)	s	-	-NH ₂

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~164	C=O (Amide)
~135	C2
~130	C3
~128	C5
~126	C4

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amide)
~1660	Strong	C=O Stretch (Amide I)
~1620	Medium	N-H Bend (Amide II)
~1400	Medium	C-N Stretch
~750	Strong	C-Cl Stretch

Predicted as KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
161/163	100/33	[M] ⁺ (Molecular Ion)
145/147	Moderate	[M-NH ₂] ⁺
117/119	Moderate	[M-CONH ₂] ⁺
89	Moderate	[C ₄ H ₂ S] ⁺

Predicted via Electron Ionization (EI)

Experimental Protocols

The following section details a reported synthetic protocol for **3-Chlorothiophene-2-carboxamide** and provides a general methodology for acquiring the spectroscopic data presented in this guide.

Synthesis of 3-Chlorothiophene-2-carboxamide

A reported synthesis for **3-Chlorothiophene-2-carboxamide** involves a multi-step reaction sequence starting from Methyl 3-amino-2-thiophenecarboxylate. The key transformation involves the conversion of the amino group to a chloro group via a Sandmeyer-type reaction, followed by amidation.

A multi-step reaction with 3 steps has been reported:

- Hydrazine hydrate / butan-1-ol / 4 h / Heating
- conc. HCl, sodium nitrite / H₂O / 0.08 h
- phosphorus pentachloride, phosphoryl chloride / 1 h / Heating^[1]

This synthesis was reported by Huddleston, Patrick R.; Barker, John M.; Adamczewska, Yolante Z.; Wood, Michael L.; Holmes, David in the Journal of Chemical Research, Miniprint in 1993.^[1]

General Spectroscopic Methodology

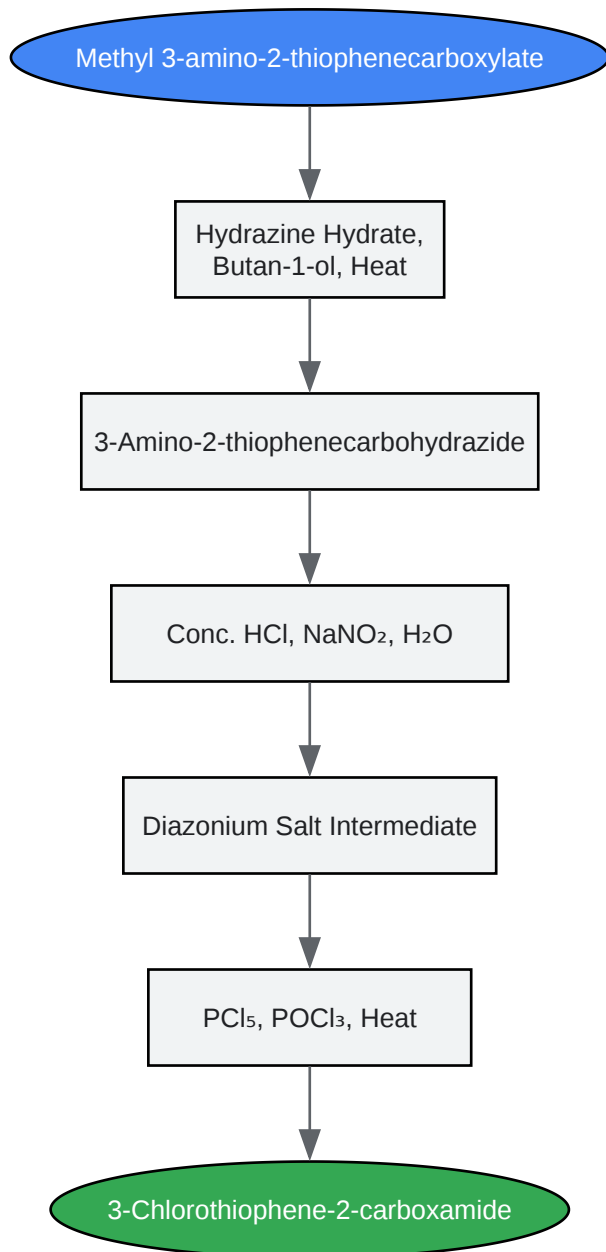
The following are general protocols that would be suitable for obtaining the spectroscopic data for **3-Chlorothiophene-2-carboxamide**.

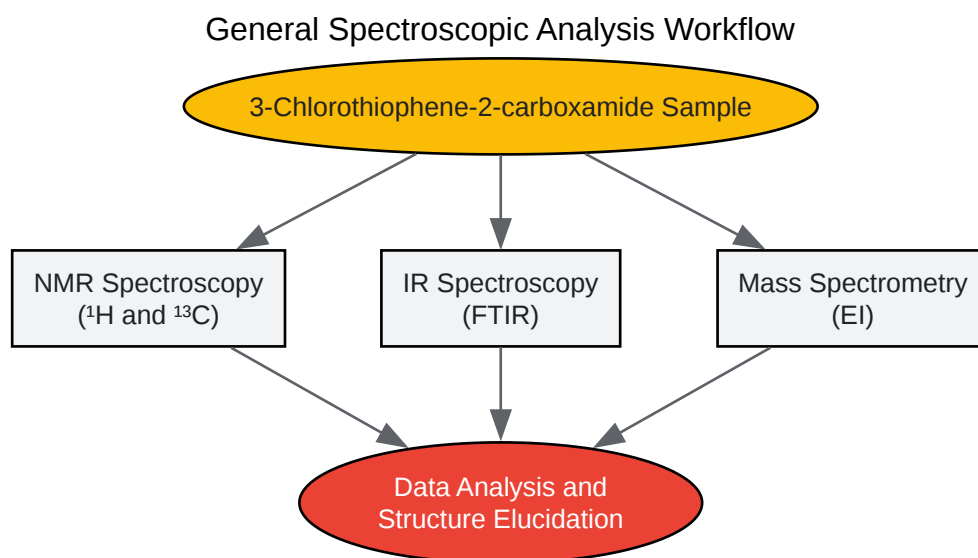
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl_3), with tetramethylsilane (TMS) used as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet. The spectrum would be recorded over a standard range (e.g., $4000\text{--}400\text{ cm}^{-1}$).
- Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample would be introduced, and the resulting fragmentation pattern analyzed.

Visualizations

The following diagrams illustrate the logical flow of the synthesis and the general workflow for spectroscopic analysis.

Synthesis Workflow for 3-Chlorothiophene-2-carboxamide

[Click to download full resolution via product page](#)Caption: Synthetic pathway to **3-Chlorothiophene-2-carboxamide**.



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Caption: Workflow for spectroscopic characterization.

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References

- 1. 3-CHLOROTHIOPHENE-2-CARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
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